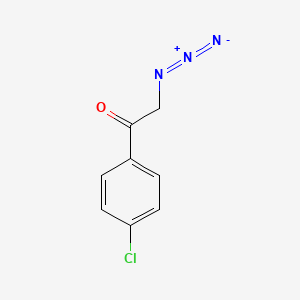
2-Azido-1-(4-chlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Azido-1-(4-chlorophenyl)ethanone (2-ACE) is a synthetic compound that has been researched for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Medicinal Applications
2-Azido-1-(4-chlorophenyl)ethanone has been explored in the synthesis of various bioactive compounds. For instance, Ankati et al. (2008) demonstrated the synthesis of optically pure 2-azido-1-arylethanols, including 2-Azido-1-(4-chlorophenyl)ethanol, using enzymatic reduction. These compounds were further used to create triazole-containing beta-blocker analogs with potential biological activity (Ankati et al., 2008).
Moskvina et al. (2015) developed a method for preparing isoflavones using 1-(2,4-dihydroxyphenyl)ethanone or 1-(2-hydroxy-4-methoxyphenyl)ethanone, which are related to this compound, highlighting its role in heterocyclic chemistry (Moskvina et al., 2015).
Biocatalysis and Pharmaceutical Intermediates
The compound has been used in the field of biocatalysis. Miao et al. (2019) reported the biotransformation of a similar compound, 2-chloro-1-(2,4-dichlorophenyl) ethanone, to a chiral intermediate of the antifungal agent Miconazole, demonstrating its importance in pharmaceutical synthesis (Miao et al., 2019).
Li De-liang (2010) synthesized 2-Chloro-1-(4-chlorophenyl) ethanone, a structurally related compound, highlighting the versatility of this chemical class in synthetic chemistry (Li De-liang, 2010).
Anti-Inflammatory and Antimicrobial Applications
Karande and Rathi (2017) synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, closely related to this compound, demonstrating their potential anti-inflammatory properties (Karande & Rathi, 2017).
Wanjari (2020) explored the antimicrobial activity of a compound synthesized from 4-chlorophenol, akin to this compound, underscoring its relevance in developing antimicrobial agents (Wanjari, 2020).
Catalysis and Chemical Synthesis
Further, Ni et al. (2012) studied the asymmetric reduction of a similar compound, 2-chloro-1-(3-chlorophenyl)ethanone, highlighting the role of such compounds in catalysis and synthesis of pharmaceutical intermediates (Ni et al., 2012).
properties
IUPAC Name |
2-azido-1-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWGORFLXHAAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2524311.png)
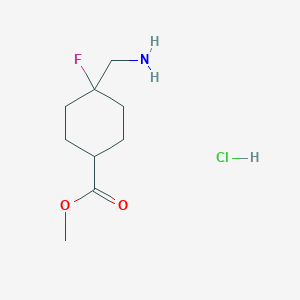
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2524315.png)
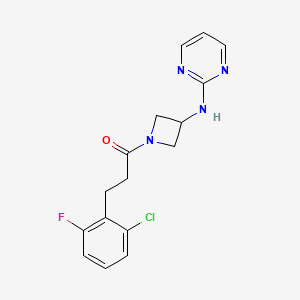
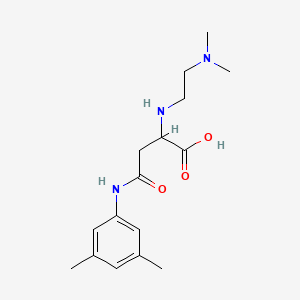



![4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2524324.png)
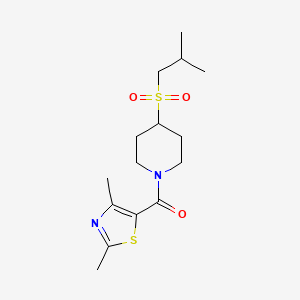

![3-(3,4-Dimethylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2524330.png)
![N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2524333.png)
